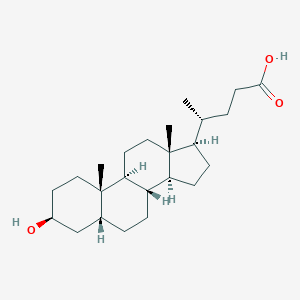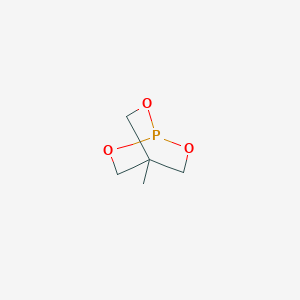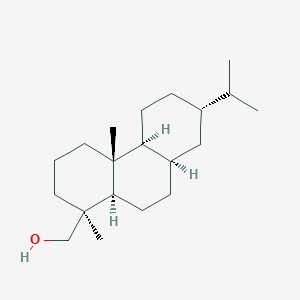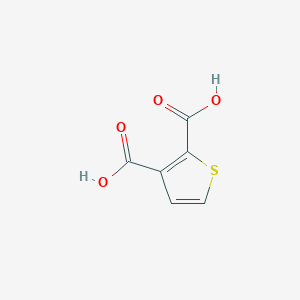
Isolithocholic acid
Overview
Description
Mechanism of Action
Target of Action
Isolithocholic acid is a bile acid that is formed via microbial metabolism of lithocholic acid or lithocholic acid 3α-sulfate . It primarily targets the spores of certain strains of Clostridium difficile, a bacterium that can cause infections in the gut .
Mode of Action
This compound interacts with its targets by inhibiting spore germination and growth. Specifically, it inhibits spore germination induced by taurocholic acid in the C. difficile strains CD196, M68, BI9, and 630 . It also decreases the cytotoxicity of C. difficile culture supernatants to Vero cells when used at a certain concentration .
Biochemical Pathways
The formation of this compound involves the microbial metabolism of lithocholic acid or lithocholic acid 3α-sulfate . This process is part of the larger bile acid metabolic pathway, which plays a crucial role in the digestion and absorption of dietary fats in the small intestine . The transformation of bile acids into iso-bile acids is facilitated by certain bacteria in the gut .
Pharmacokinetics
The pharmacokinetics of this compound, like other bile acids, involves its synthesis from cholesterol in the liver, secretion into the small intestine, and subsequent modifications through the process of metabolism by gut bacteria . .
Result of Action
The action of this compound results in the inhibition of spore germination and growth of certain C. difficile strains, thereby potentially preventing or reducing the severity of infections caused by these bacteria . It also decreases the cytotoxicity of C. difficile culture supernatants to Vero cells .
Action Environment
The action of this compound is influenced by the gut environment, particularly the presence of other bile acids and gut microbiota . For instance, the formation of this compound is facilitated by certain gut bacteria that can metabolize lithocholic acid or lithocholic acid 3α-sulfate . Additionally, diet can influence the levels of this compound, as evidenced by a study showing decreased fecal levels of this compound in a rat model of high-fat diet-induced obesity compared with rats fed a normal diet .
Biochemical Analysis
Biochemical Properties
Isolithocholic acid, a bile acid, is formed by microbial metabolism of lithocholic acid or lithocholic acid 3α-sulfate It is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
This compound has been found to have effects on various types of cells. For instance, it has been reported that this compound at certain concentrations can inhibit the growth of certain strains of bacteria
Molecular Mechanism
It is known that this compound is formed by microbial metabolism of lithocholic acid or lithocholic acid 3α-sulfate
Metabolic Pathways
This compound is involved in the metabolic pathway of bile acids, which are synthesized from cholesterol in the liver
Preparation Methods
Synthetic Routes and Reaction Conditions: Isolithocholic acid is typically synthesized through microbial metabolism. The transformation of lithocholic acid into this compound involves the action of gut bacteria, particularly Clostridium species . The reaction conditions often include anaerobic environments and specific bacterial strains capable of catalyzing the conversion.
Industrial Production Methods: Industrial production of this compound is not widely documented, as it is primarily studied in a research context. the microbial fermentation process using Clostridium species can be scaled up for larger production if needed .
Chemical Reactions Analysis
Types of Reactions: Isolithocholic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert this compound into more reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions include various oxo derivatives, reduced forms, and substituted derivatives of this compound .
Scientific Research Applications
Isolithocholic acid has several scientific research applications:
Comparison with Similar Compounds
Lithocholic Acid: The precursor of isolithocholic acid, also a secondary bile acid.
Deoxycholic Acid: Another secondary bile acid with similar microbial metabolism pathways.
Chenodeoxycholic Acid: A primary bile acid that can be converted into secondary bile acids like this compound.
Uniqueness: this compound is unique due to its specific microbial metabolism pathway and its potent inhibitory effects on Clostridium difficile spore germination and growth . Its role in gut microbiota and potential therapeutic applications distinguish it from other bile acids .
Properties
IUPAC Name |
(4R)-4-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-21,25H,4-14H2,1-3H3,(H,26,27)/t15-,16-,17+,18+,19-,20+,21+,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMEROWZSTRWXGI-WFVDQZAMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@@H](C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201315537 | |
| Record name | Isolithocholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201315537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Isolithocholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000717 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1534-35-6 | |
| Record name | Isolithocholic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1534-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cholan-24-oic acid, 3-hydroxy-, (3beta,5beta)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001534356 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isolithocholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201315537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isolithocholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000717 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[3-(P-Fluorobenzoyl)propyl]piperidinium chloride](/img/structure/B74365.png)


![5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene](/img/structure/B74373.png)










